6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound belongs to the class of thieno[2,3-d]pyrimidin-4-ones. Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of thieno[2,3-d]pyrimidin-4-ones is also dependent on their exact structure and functional groups. Some compounds in this class have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular function .
Biochemical Pathways
The affected biochemical pathways can vary widely depending on the specific targets and mode of action of the compound. Some thieno[2,3-d]pyrimidin-4-ones have been found to affect pathways related to cell growth and proliferation, inflammation, and oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thieno[2,3-d]pyrimidin-4-ones can vary widely depending on their exact structure and functional groups. Factors such as solubility, stability, and molecular size can all influence the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of thieno[2,3-d]pyrimidin-4-ones can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thieno[2,3-d]pyrimidin-4-ones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with a phenyl-substituted allyl compound in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or allyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or allyl moieties.
Scientific Research Applications
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Uniqueness
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of a thieno[2,3-d]pyrimidine core with phenyl and allyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)11-9-12(10-6-4-3-5-7-10)20-13(11)16-15(17)19/h2-7,9H,1,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWZUBZXDCWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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